

# Difemetorex: A Historical CNS Stimulant with Limited Contemporary Research Application

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the limited publicly available information on **Difemetorex**. It is intended for informational purposes only and does not constitute a guide for clinical or research use. **Difemetorex** is a withdrawn pharmaceutical agent and may be a controlled substance in many jurisdictions.

# **Executive Summary**

**Difemetorex**, also known as diphemethoxidine, is a central nervous system (CNS) stimulant that was briefly marketed in France in the 1960s and early 1970s as an appetite suppressant under the brand name Cleofil.[1][2][3] Belonging to the piperidine chemical class, its clinical use was short-lived due to significant and intolerable side effects, most notably severe insomnia, which led to poor patient compliance and its eventual withdrawal from the market.[1][2] Consequently, there is a significant scarcity of modern research data, and it is not a widely utilized tool in contemporary CNS studies. This guide synthesizes the available historical data and provides a high-level overview of its chemical properties and presumed mechanism of action based on its classification.

# **Chemical and Physical Properties**

A summary of the known chemical and physical data for **Difemetorex** is presented below.



| Property             | Value                                       |
|----------------------|---------------------------------------------|
| IUPAC Name           | 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol |
| Synonyms             | Diphemethoxidine, Cleofil                   |
| Chemical Formula     | C20H25NO                                    |
| Molar Mass           | 295.426 g·mol−1                             |
| CAS Number           | 13862-07-2                                  |
| Drug Class           | CNS Stimulant, Anorectic                    |
| Administration Route | Oral                                        |

#### **Historical Clinical Use and Withdrawal**

**Difemetorex** was introduced by Ciba-Geigy in France in 1966 for the treatment of obesity.[1] Like other anorectic drugs of its time, it was a stimulant of the phenethylamine family, related to amphetamine.[4] Anorectic drugs typically function by acting on the satiety center in the hypothalamus.[5] However, the pronounced side effect of insomnia associated with **Difemetorex** severely limited its therapeutic utility.[1][2] This led to its withdrawal from the market and a cessation of its production.

#### **Presumed Mechanism of Action**

While specific molecular studies on **Difemetorex** are scarce, its classification as a CNS stimulant and its structural relation to other piperidine-based stimulants like desoxypipradrol suggest a mechanism of action involving the modulation of monoamine neurotransmitters.[1] CNS stimulants typically exert their effects by increasing the levels of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This can be achieved through several mechanisms, including:

- Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synapse back into the presynaptic neuron.
- Enhanced Release: Promoting the release of neurotransmitters from presynaptic vesicles.



Given its stimulant properties, a plausible, though unconfirmed, mechanism for **Difemetorex** would involve the inhibition of dopamine and norepinephrine reuptake.





Click to download full resolution via product page

Caption: Presumed signaling pathway for **Difemetorex** as a CNS stimulant.

## **Synthesis**

The synthesis of **Diferentorex** can be achieved through the alkylation of desoxypipradrol with ethylene oxide.[1]



Click to download full resolution via product page

Caption: Synthetic pathway of **Difemetorex**.

## **Experimental Protocols**

Detailed experimental protocols for CNS studies involving **Difemetorex** are not readily available in the public domain. Research from the period of its use is not indexed in modern scientific databases with the level of methodological detail required by contemporary standards. For researchers interested in studying compounds with a similar structure or mechanism, protocols for evaluating CNS stimulants would be applicable. These could include:

- In Vitro Assays:
  - Receptor Binding Assays: To determine the binding affinity of the compound to various neurotransmitter transporters (e.g., DAT, NET, SERT) and receptors.



- Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters.
- In Vivo Studies (Animal Models):
  - Locomotor Activity: To assess stimulant effects by measuring changes in movement in an open field test.
  - Drug Discrimination Studies: To compare the subjective effects of the compound to known stimulants.
  - Microdialysis: To measure extracellular levels of neurotransmitters in specific brain regions following drug administration.
  - Appetite Suppression Studies: To quantify changes in food intake and body weight.



Click to download full resolution via product page

Caption: Hypothetical experimental workflow for CNS stimulant evaluation.

### Conclusion

**Difemetorex** is a historical CNS stimulant with very limited available data for contemporary research purposes. Its primary historical significance lies in its brief clinical use as an anorectic and its subsequent withdrawal due to severe side effects. For researchers in drug development, the story of **Difemetorex** serves as a case study in the importance of a favorable



side effect profile for the clinical success of CNS-active agents. Due to the lack of modern research, any new investigation into **Diferentorex** would require starting from foundational in vitro and in vivo characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Difemetorex Wikipedia [en.wikipedia.org]
- 2. Difemetorex Ace Therapeutics [acetherapeutics.com]
- 3. Difemetorex Wikiwand [wikiwand.com]
- 4. Anorectic [medbox.iiab.me]
- 5. Anorectic drugs: use in general practice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Difemetorex: A Historical CNS Stimulant with Limited Contemporary Research Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670548#difemetorex-as-a-research-chemical-forcns-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com